molecular formula C22H23N5 B2638603 2-methyl-3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896841-64-8

2-methyl-3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2638603
CAS RN: 896841-64-8
M. Wt: 357.461
InChI Key: UVWOTTZGIWDSDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a pyrazolo[1,5-a]pyrimidine derivative . It has a molecular formula of C22H23N5 and an average mass of 357.452 Da . This product is intended for research use only.

Scientific Research Applications

Anti-Mycobacterial Activity

  • Pyrazolo[1,5-a]pyrimidines, including compounds with similar structures, have been identified as potent inhibitors of mycobacterial ATP synthase, potentially useful for treating Mycobacterium tuberculosis (M.tb). Notably, these compounds showed potent in vitro M.tb growth inhibition, low hERG liability, and good metabolic stabilities, indicating their promise as M.tb inhibitors (Sutherland et al., 2022).

Synthesis of Novel Tricyclic Pyrimidones

  • The synthesis of tricyclic, linearly fused N-aryl pyrimidones has been reported, providing a method for producing compounds that may serve as intermediates for further chemical or pharmacological studies (Friary et al., 1993).

Heterocyclic Synthesis

  • Novel pyrimidine derivatives have been synthesized through intramolecular cyclization, resulting in a variety of heterocyclic compounds incorporating a cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety. These compounds could be of interest for developing new chemical entities with potential biological activities (Ho & Suen, 2013).

Pyrazolo[1,5-a]pyrimidine Derivatives Synthesis

  • A study focused on the condensation of sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with various heterocyclic amines, leading to the synthesis of pyrazolo[1,5-a]pyrimidines and other derivatives. These compounds were structurally elucidated and could provide a basis for developing novel therapeutic agents (Abdelhamid & Gomha, 2013).

Serotonin 5-HT6 Receptor Antagonists

  • Research into 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines revealed their potential as antagonists of serotonin 5-HT6 receptors. The structure-activity relationship studies in this domain could inform the development of new therapeutic agents targeting CNS disorders (Ivachtchenko et al., 2013).

properties

IUPAC Name

2-methyl-3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5/c1-3-9-18-14-20(24-15-19-12-7-8-13-23-19)27-22(25-18)21(16(2)26-27)17-10-5-4-6-11-17/h4-8,10-14,24H,3,9,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWOTTZGIWDSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=N3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201323368
Record name 2-methyl-3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663644
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-methyl-3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

CAS RN

896841-64-8
Record name 2-methyl-3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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